molecular formula C14H26N2O2 B7338064 N-(3-hydroxy-3-methylcyclobutyl)-3-(2-methylpiperidin-1-yl)propanamide

N-(3-hydroxy-3-methylcyclobutyl)-3-(2-methylpiperidin-1-yl)propanamide

Numéro de catalogue: B7338064
Poids moléculaire: 254.37 g/mol
Clé InChI: KEHGSILZALZGCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-hydroxy-3-methylcyclobutyl)-3-(2-methylpiperidin-1-yl)propanamide, commonly known as JNJ-40411813, is a novel compound that has been developed for its potential therapeutic applications. It belongs to the class of cyclobutyl amides and has been found to exhibit interesting pharmacological properties.

Mécanisme D'action

The mechanism of action of JNJ-40411813 involves the inhibition of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, JNJ-40411813 increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This property is believed to be responsible for the potential therapeutic effects of JNJ-40411813 in CNS disorders.
Biochemical and Physiological Effects:
JNJ-40411813 has been found to exhibit potent and selective inhibition of DAT, with no significant effects on other neurotransmitter transporters such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). This property makes JNJ-40411813 a potential candidate for the treatment of CNS disorders with minimal side effects. In addition, JNJ-40411813 has been found to exhibit good pharmacokinetic properties, with high brain penetration and long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

JNJ-40411813 has several advantages for lab experiments, including its potent and selective inhibition of DAT, good pharmacokinetic properties, and potential therapeutic applications in CNS disorders. However, there are also some limitations to its use in lab experiments, such as the need for specialized equipment and expertise for its synthesis and analysis.

Orientations Futures

For the study of JNJ-40411813 could include the investigation of its effects on other neurotransmitter systems, the development of more efficient synthesis methods, and the evaluation of its safety and efficacy in clinical trials.
In conclusion, JNJ-40411813 is a novel compound that has been found to exhibit interesting pharmacological properties, including its potent and selective inhibition of DAT and its potential therapeutic applications in CNS disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of JNJ-40411813, but its unique properties make it an interesting compound for future studies.

Méthodes De Synthèse

The synthesis of JNJ-40411813 involves a multistep process that starts with the preparation of 3-hydroxy-3-methylcyclobutanone. This intermediate is then reacted with 2-methylpiperidine to give the corresponding amide, which is then purified to obtain JNJ-40411813. The synthesis method has been optimized to yield high purity and high yield of the final product.

Applications De Recherche Scientifique

JNJ-40411813 has been investigated for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent and selective inhibition of the dopamine transporter (DAT) in vitro and in vivo. This property makes JNJ-40411813 a potential candidate for the treatment of central nervous system (CNS) disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Propriétés

IUPAC Name

N-(3-hydroxy-3-methylcyclobutyl)-3-(2-methylpiperidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-11-5-3-4-7-16(11)8-6-13(17)15-12-9-14(2,18)10-12/h11-12,18H,3-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHGSILZALZGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCC(=O)NC2CC(C2)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.